molecular formula C6H4AsBr2NO2 B12811883 Dibromo-(3-nitrophenyl)arsane CAS No. 7404-64-0

Dibromo-(3-nitrophenyl)arsane

Katalognummer: B12811883
CAS-Nummer: 7404-64-0
Molekulargewicht: 356.83 g/mol
InChI-Schlüssel: PWSSBRRMSIOJOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 400118 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Vorbereitungsmethoden

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

NSC 400118, like many organic compounds, can undergo various types of chemical reactions. These reactions include:

    Oxidation: NSC 400118 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.

    Reduction: Reduction reactions of NSC 400118 can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines, depending on the starting material.

    Substitution: NSC 400118 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

NSC 400118 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, NSC 400118 is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.

    Biology: In biological research, NSC 400118 is used to study cellular processes and molecular interactions. It may serve as a probe or marker in biochemical assays.

    Medicine: NSC 400118 has potential applications in medicine, particularly in drug discovery and development. It may be investigated for its therapeutic effects and interactions with biological targets.

    Industry: In industrial applications, NSC 400118 can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties may enhance the performance and efficiency of industrial processes.

Wirkmechanismus

For example, NSC 400118 may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

NSC 400118 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: This compound is known for its anticancer properties and is used in cancer research.

    NSC 725776 (Indimitecan): Another compound with anticancer activity, Indimitecan is being investigated for its potential in cancer therapy.

    NSC 724998 (Indotecan): Indotecan is also studied for its anticancer effects and has shown promise in preclinical studies.

Compared to these compounds, NSC 400118 may have distinct chemical properties, biological activities, and potential applications. Its uniqueness lies in its specific chemical structure and the resulting interactions with molecular targets.

Conclusion

NSC 400118 is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and potential uses. Further research is needed to fully elucidate its mechanism of action and explore its applications in greater detail.

Eigenschaften

CAS-Nummer

7404-64-0

Molekularformel

C6H4AsBr2NO2

Molekulargewicht

356.83 g/mol

IUPAC-Name

dibromo-(3-nitrophenyl)arsane

InChI

InChI=1S/C6H4AsBr2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H

InChI-Schlüssel

PWSSBRRMSIOJOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[As](Br)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.